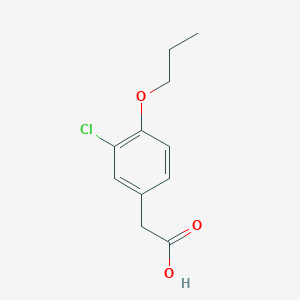![molecular formula C40H42O2 B14180658 1,4-Bis[4-(4-butylphenyl)phenyl]-2,5-dimethoxybenzene CAS No. 918778-60-6](/img/structure/B14180658.png)
1,4-Bis[4-(4-butylphenyl)phenyl]-2,5-dimethoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Bis[4-(4-butylphenyl)phenyl]-2,5-dimethoxybenzene is an organic compound with a complex structure characterized by multiple aromatic rings and methoxy groups
準備方法
The synthesis of 1,4-Bis[4-(4-butylphenyl)phenyl]-2,5-dimethoxybenzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the core benzene ring: This step involves the preparation of the central benzene ring with methoxy substituents.
Attachment of butylphenyl groups: The butylphenyl groups are introduced through a series of coupling reactions, often involving palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.
Final assembly: The final step involves the coupling of the substituted benzene rings to form the complete structure.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and high-throughput screening techniques .
化学反応の分析
1,4-Bis[4-(4-butylphenyl)phenyl]-2,5-dimethoxybenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced aromatic compounds.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic rings. Common reagents include halogens, nitrating agents, and sulfonating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
1,4-Bis[4-(4-butylphenyl)phenyl]-2,5-dimethoxybenzene has several scientific research applications:
Organic Electronics: This compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its favorable electronic properties.
Materials Science: It is utilized in the synthesis of advanced materials with specific optical and electronic characteristics.
Chemical Sensors: The compound’s unique structure allows it to be used in the design of chemical sensors for detecting various analytes.
Biological Studies: Research is ongoing to explore its potential biological activities and interactions with biomolecules[5][5].
作用機序
The mechanism by which 1,4-Bis[4-(4-butylphenyl)phenyl]-2,5-dimethoxybenzene exerts its effects is primarily related to its electronic structure. The compound can interact with various molecular targets through π-π interactions, hydrogen bonding, and van der Waals forces. These interactions can influence the behavior of the compound in different environments, such as in electronic devices or biological systems .
類似化合物との比較
1,4-Bis[4-(4-butylphenyl)phenyl]-2,5-dimethoxybenzene can be compared with other similar compounds, such as:
4,4’-Di-tert-butylbenzil: This compound has similar aromatic structures but differs in the substituents attached to the benzene rings.
Bis(4-tert-butylphenyl)amine: Another compound with similar aromatic rings but different functional groups.
4,4’-Di-tert-butyl-1,1’-biphenyl: Shares structural similarities but lacks the methoxy groups present in this compound
These comparisons highlight the unique features of this compound, such as its specific substituents and electronic properties.
特性
CAS番号 |
918778-60-6 |
|---|---|
分子式 |
C40H42O2 |
分子量 |
554.8 g/mol |
IUPAC名 |
1,4-bis[4-(4-butylphenyl)phenyl]-2,5-dimethoxybenzene |
InChI |
InChI=1S/C40H42O2/c1-5-7-9-29-11-15-31(16-12-29)33-19-23-35(24-20-33)37-27-40(42-4)38(28-39(37)41-3)36-25-21-34(22-26-36)32-17-13-30(14-18-32)10-8-6-2/h11-28H,5-10H2,1-4H3 |
InChIキー |
HEPUGHQACQBEIG-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC(=C(C=C3OC)C4=CC=C(C=C4)C5=CC=C(C=C5)CCCC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


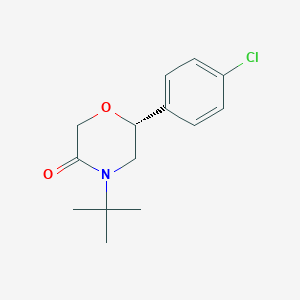
![2-[4-(Benzyloxy)phenyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole](/img/structure/B14180586.png)
![1-[(1H-Imidazol-5-yl)methyl]-6-(methylsulfanyl)-2,3-dihydro-1H-indole](/img/structure/B14180592.png)
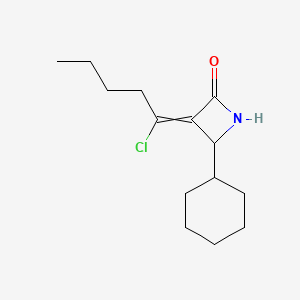
![Bis{2-[2-(benzoyloxy)ethoxy]ethyl} hexanedioate](/img/structure/B14180607.png)
![2,6-Bis{2-[3,4,5-tris(dodecyloxy)phenyl]ethenyl}pyridine](/img/structure/B14180609.png)
![4-oxa-3,12-diazatricyclo[6.4.0.02,6]dodeca-1,5,7,9,11-pentaene](/img/structure/B14180625.png)
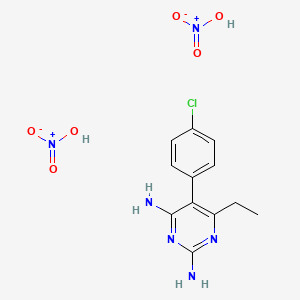
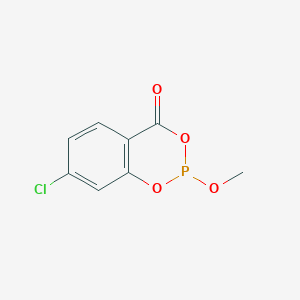


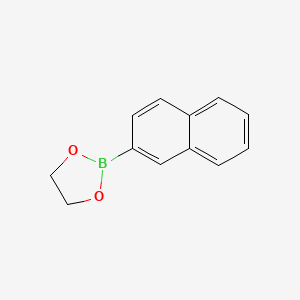
![5-[4-[(2R)-4-(3-fluoro-4-methylsulfonylphenoxy)butan-2-yl]piperidin-1-yl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B14180659.png)
